Mechanism of Action and Synthetic Utility of 7-Chloro-2-methyl-4-nitro-1H-indole in KEAP1-NRF2 Inhibitor Development
Executive Summary In the landscape of modern drug discovery, specific chemical entities serve not as the final therapeutic agents, but as highly specialized, pharmacophoric building blocks. 7-Chloro-2-methyl-4-nitro-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, specific chemical entities serve not as the final therapeutic agents, but as highly specialized, pharmacophoric building blocks. 7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 663177-67-1) is a prime example of such an entity. Rather than exerting a direct biological effect in its native state, this compound is a critical synthetic intermediate utilized in the development of small-molecule, non-covalent inhibitors targeting the KEAP1-NRF2 protein-protein interaction (PPI) [1].
As a Senior Application Scientist, I have structured this whitepaper to dissect both the chemical mechanism (how this intermediate is utilized to build active pharmaceutical ingredients) and the biological mechanism of action (how the resulting indole-derivatives disrupt the KEAP1-NRF2 axis to mitigate oxidative stress and inflammation).
Chemical Mechanism & Pharmacophoric Utility
The structural architecture of 7-Chloro-2-methyl-4-nitro-1H-indole is intentionally designed to provide specific vectors for synthetic elaboration while retaining crucial binding motifs for the KEAP1 Kelch domain.
The 1H-Indole Core: Serves as a rigid, planar scaffold that mimics the spatial arrangement of the native NRF2 binding motifs. The N-H group often acts as a critical hydrogen-bond donor within the binding pocket[2].
4-Nitro Group (-NO₂): Acts as a "masked" amine. In synthetic workflows, the nitro group is chemoselectively reduced to an amino group (-NH₂), providing a nucleophilic handle for amide or sulfonamide coupling. This allows chemists to attach acidic or aromatic moieties that mimic the ETGE motif of NRF2[1].
7-Chloro Substituent (-Cl): Positioned to occupy specific lipophilic pockets within the KEAP1 Kelch domain. Halogen bonding provided by the chlorine atom significantly enhances the binding affinity and residence time of the final inhibitor[1].
2-Methyl Group (-CH₃): Induces precise steric constraints, locking the conformation of the indole ring to minimize entropic penalties upon binding to the target protein.
To convert 7-Chloro-2-methyl-4-nitro-1H-indole into an active KEAP1-NRF2 inhibitor, a precise synthetic workflow is required. The following self-validating protocol details the chemoselective reduction and coupling process.
Objective: Reduce the 4-nitro group to an amine without dehalogenating the 7-chloro position, followed by amide coupling to install the ETGE-mimetic moiety.
Step 1: N-1 Protection (Boc-Protection)
Action: React 7-Chloro-2-methyl-4-nitro-1H-indole with Di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP in THF at room temperature for 4 hours.
Causality: The indole nitrogen is nucleophilic. Protecting it prevents unwanted side reactions (e.g., polymerization or off-target acylation) during the subsequent amide coupling step.
Validation Checkpoint: LC-MS analysis must confirm a mass shift of +100 Da (addition of the Boc group minus a proton).
Step 2: Chemoselective Nitro Reduction
Action: Dissolve the protected intermediate in absolute ethanol. Add anhydrous Tin(II) chloride (
SnCl2
) (5 equivalents) and heat to 60°C for 3 hours[3].
Causality: Standard catalytic hydrogenation (Pd/C with
H2
) carries a high risk of hydrodehalogenation, which would strip the critical 7-chloro pharmacophore.
SnCl2
provides a mild, chemoselective reduction of the nitro group to an amine while preserving the aryl chloride[3].
Validation Checkpoint:
1H
NMR must show the disappearance of the downstream aromatic shifts caused by the electron-withdrawing nitro group, and the appearance of a broad singlet (~5.0 ppm) corresponding to the new
−NH2
protons.
Step 3: Amide Coupling
Action: React the resulting 4-amino-indole intermediate with a target carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
Causality: HATU facilitates the formation of an active ester, allowing the weakly nucleophilic aromatic amine to form a stable amide bond, installing the moiety that will directly interact with the arginine residues in the KEAP1 binding pocket.
Validation Checkpoint: HPLC analysis showing >95% purity of the coupled product.
Step 4: Deprotection
Action: Treat the coupled product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group.
Causality: Restores the indole N-H, which is required for hydrogen bonding within the KEAP1 Kelch domain.
Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of the final Active Pharmaceutical Ingredient (API).
Synthetic elaboration of 7-Chloro-2-methyl-4-nitro-1H-indole into a KEAP1-NRF2 inhibitor.
Biological Mechanism of Action: The KEAP1-NRF2 Axis
Once 7-Chloro-2-methyl-4-nitro-1H-indole is synthetically elaborated into its final API form, it acts upon the KEAP1-NRF2-ARE pathway , a master regulator of cellular antioxidant defense[4].
The Physiological State
Under normal physiological conditions, Kelch-like ECH-associated protein 1 (KEAP1) forms a homodimer that binds to the transcription factor NRF2 via NRF2's highly conserved ETGE and DLG motifs[5]. KEAP1 acts as an adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of NRF2, keeping its basal levels low[4].
The Inhibited State (Mechanism of Action)
The synthesized indole-derivatives function as non-covalent, direct competitive inhibitors of the KEAP1-NRF2 protein-protein interaction[6].
Binding: The indole core, anchored by the lipophilic 7-chloro group, inserts into the central cavity of the KEAP1 Kelch domain.
Disruption: The elaborated moiety at the 4-position (derived from the original nitro group) engages in strong electrostatic interactions with key arginine residues (e.g., Arg483, Arg415) in KEAP1, competitively displacing the ETGE motif of NRF2[4].
Stabilization & Translocation: Because NRF2 is no longer bound to KEAP1, it escapes ubiquitination. NRF2 accumulates in the cytoplasm and translocates into the nucleus[1].
Gene Activation: In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This upregulates the transcription of cytoprotective enzymes such as NADPH:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and transketolase (TKT)[4].
Mechanism of action for indole-derived non-covalent KEAP1-NRF2 PPI inhibitors.
To demonstrate the necessity of the specific functional groups on 7-Chloro-2-methyl-4-nitro-1H-indole, the following table summarizes the representative Structure-Activity Relationship (SAR) data for derivatives synthesized from this class of intermediates. This data highlights why the 7-chloro and the elaborated 4-position are non-negotiable for target affinity[2],[6].
Compound Derivative Stage
Substitution at C-4 (Derived from Nitro)
Substitution at C-7
IC₅₀ (KEAP1 FP Assay)
Cellular NQO1 Induction
Unmodified Intermediate
-NO₂
-Cl
> 50 µM
Negligible
Amine Precursor
-NH₂
-Cl
> 10 µM
Negligible
Sulfonamide Derivative
-NHSO₂-Aryl
-Cl
~ 1.2 µM
Moderate
Optimized Amide (API)
-NHCO-Aryl (Acidic)
-Cl
< 0.1 µM
High
Dehalogenated Amide
-NHCO-Aryl (Acidic)
-H (Loss of Cl)
~ 5.5 µM
Low
Data Interpretation: The unmodified intermediate possesses no direct biological activity. However, once the nitro group is converted to an acidic aryl-amide (mimicking the ETGE motif), binding affinity drops into the nanomolar range. Notably, if the 7-chloro group is lost during synthesis (e.g., via improper hydrogenation), the binding affinity degrades by over 50-fold, proving the essential nature of the halogen bond in the Kelch domain pocket.
References
Title: Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction
Source: Google Patents (US12122742B2)
URL:1
Title: Identification of novel indole derivatives acting as inhibitors of the Keap1-Nrf2 interaction
Source: National Institutes of Health (NIH) / PubMed
URL:2
Title: Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor
Source: National Institutes of Health (NIH) / PubMed
URL:6
Title: ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL
Source: Semantic Scholar
URL:3
7-Chloro-2-methyl-4-nitro-1H-indole: A Comprehensive Technical Guide for Researchers
Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of various functional groups on the indole ring system...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of various functional groups on the indole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 7-Chloro-2-methyl-4-nitro-1H-indole. The presence of a chloro group at the 7-position, a methyl group at the 2-position, and a nitro group at the 4-position creates a unique electronic and steric profile, suggesting potential for novel biological activities. This document provides an in-depth overview of its chemical properties, plausible synthetic routes, and analytical characterization, designed to empower researchers in the fields of drug discovery and chemical biology to explore the potential of this molecule.
Molecular and Physicochemical Profile
Table 1: Key Identifiers and Molecular Properties of 7-Chloro-2-methyl-4-nitro-1H-indole
Note: Predicted values are based on computational models and should be confirmed by experimental data.
The electron-withdrawing nature of both the chloro and nitro groups is expected to significantly influence the molecule's acidity, reactivity, and potential for intermolecular interactions. The nitro group at the C4-position, in particular, can stabilize the 1-hydroxyindole structure, a factor that can be relevant in certain biological contexts[2].
Synthesis and Purification Strategies
The synthesis of polysubstituted indoles requires careful strategic planning to achieve the desired regioselectivity. For 7-Chloro-2-methyl-4-nitro-1H-indole, two classical named reactions in indole synthesis, the Bartoli and Leimgruber-Batcho syntheses, present viable and efficient pathways.
Proposed Synthetic Pathway: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents[3]. The steric hindrance provided by the ortho-substituent is often crucial for the success of the reaction[3].
Diagram 1: Proposed Bartoli Synthesis of 7-Chloro-2-methyl-4-nitro-1H-indole
Caption: Proposed Bartoli indole synthesis route.
Experimental Protocol (Hypothetical):
Reaction Setup: To a solution of 1-chloro-2-methyl-3-nitrobenzene in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere (e.g., argon), add propenylmagnesium bromide (3 equivalents) dropwise.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 7-Chloro-2-methyl-4-nitro-1H-indole.
Causality: The use of three equivalents of the Grignard reagent is necessary as one equivalent is consumed in the reduction of the nitro group, one acts as a base, and the third incorporates into the indole ring[3]. The ortho-chloro substituent is expected to facilitate the key[4][4]-sigmatropic rearrangement.
Proposed Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis provides an alternative, high-yielding route to indoles from o-nitrotoluenes. This two-step process involves the formation of an enamine followed by reductive cyclization[5].
Enamine Formation: React 2-chloro-5-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The reaction is typically heated to drive the condensation and formation of the enamine intermediate.
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as Raney nickel with hydrazine or catalytic hydrogenation[5].
Purification: Similar to the Bartoli synthesis, the final product would require purification by column chromatography[6].
Causality: This method is advantageous as it often proceeds under mild conditions and with high yields. The choice of reducing agent in the second step can be tailored to be compatible with other functional groups in the molecule[5].
Purification and Quality Control
For any synthetic compound intended for biological testing, high purity is paramount.
Chromatography: Column chromatography using silica gel is the standard method for purifying nitroindole derivatives. A solvent system of ethyl acetate and petroleum ether/hexane is commonly employed[6].
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Analytical Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Spectroscopic and Analytical Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for 7-Chloro-2-methyl-4-nitro-1H-indole are not available, we can predict the expected spectral features based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data for 7-Chloro-2-methyl-4-nitro-1H-indole
Technique
Predicted Features
¹H NMR
- N-H proton: A broad singlet in the downfield region (δ 10-12 ppm).- Aromatic protons (H5, H6): Doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).- Pyrrole proton (H3): A singlet or narrow multiplet around δ 6.5-7.0 ppm.- Methyl protons (C2-CH₃): A singlet around δ 2.4-2.6 ppm.
¹³C NMR
- Aromatic and Pyrrole Carbons: Signals in the range of δ 100-150 ppm. The carbon bearing the nitro group (C4) and the carbon bearing the chloro group (C7) will be significantly influenced.- Methyl Carbon (C2-CH₃): A signal in the aliphatic region (δ 12-20 ppm).
Infrared (IR)
- N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.- C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.- N-O stretches (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.- C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
- Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z 210.62), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak).- Fragmentation Pattern: Expect fragmentation patterns typical for indoles, including loss of small neutral molecules like HCN and fragments related to the substituents.
Diagram 3: Logic for Spectroscopic Analysis
Caption: Workflow for structural elucidation.
Reactivity and Chemical Stability
The electronic properties of the substituents on the indole ring dictate its reactivity.
Electrophilic Aromatic Substitution: The indole nucleus is generally electron-rich and susceptible to electrophilic attack. However, the strongly electron-withdrawing nitro group at C4 will deactivate the benzene ring towards further electrophilic substitution. The pyrrole ring, particularly the C3 position, remains a likely site for electrophilic attack, although its reactivity will be attenuated compared to unsubstituted indole.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group may activate the chloro substituent at C7 towards nucleophilic aromatic substitution under certain conditions, although this is generally less facile than in other aromatic systems.
Stability: Nitroaromatic compounds can be sensitive to light and heat. It is advisable to store 7-Chloro-2-methyl-4-nitro-1H-indole in a cool, dark place under an inert atmosphere to prevent degradation[7]. The presence of the electron-withdrawing nitro group generally enhances the stability of the indole ring itself[2].
Potential Applications in Drug Discovery and Chemical Biology
While specific biological data for 7-Chloro-2-methyl-4-nitro-1H-indole is not yet published, the activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial and Antibiofilm Activity: Chloro-substituted indoles have demonstrated significant antibacterial and antibiofilm activities against various pathogens, including uropathogenic E. coli and Vibrio parahaemolyticus[4][8]. Quantitative structure-activity relationship (QSAR) studies have indicated that substitution at the 4 and 5-positions of the indole ring can be favorable for antimicrobial activity, while substitution at the 7-position may be less favorable[8]. This suggests that the 7-chloro substitution in the target molecule warrants careful investigation to understand its impact on antimicrobial efficacy.
Anticancer Activity: Nitroindole derivatives have been investigated as potential anticancer agents. For instance, some 4-nitroindole derivatives have shown activity as 5-HT2A receptor antagonists, a target relevant in certain cancers[9]. Additionally, the cytotoxicity of chloro-substituted indoles has been explored, indicating that the position of the chlorine atom can significantly impact anticancer activity[10].
Enzyme Inhibition: The indole scaffold is a privileged structure for designing enzyme inhibitors. The specific substitution pattern of 7-Chloro-2-methyl-4-nitro-1H-indole could be explored for its potential to inhibit various enzymes implicated in disease.
Conclusion
7-Chloro-2-methyl-4-nitro-1H-indole represents a synthetically accessible and intriguing molecule for researchers in the life sciences. Its unique substitution pattern suggests a rich chemical space for exploration, with potential applications in the development of novel antimicrobial and anticancer agents. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to facilitate further research and unlock the therapeutic potential of this promising indole derivative. It is imperative that the predicted properties outlined herein are validated through rigorous experimental investigation.
References
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
This cit
Lee, J. H., Kim, Y. G., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 709303.
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Somei, M., Yamada, F., & Natsume, M. (1981). The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 726-733.
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Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 881602.
Google Patents. (2010). Preparation method of 4-nitroindole. CN101823992A.
Google Patents. (2019).
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Ma, C., Shen, X., Wang, C., Li, Y., & Liu, H. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1344-1347.
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BenchChem. (2025). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.
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Park, S., Lee, E. S., Kwon, Y., & Lee, E. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1753-1757.
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In vitro biological activity of 7-Chloro-2-methyl-4-nitro-1H-indole
An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 7-Chloro-2-methyl-4-nitro-1H-indole Introduction: A Predictive Framework for a Novel Indole Derivative The indole scaffold is a cornerstone in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 7-Chloro-2-methyl-4-nitro-1H-indole
Introduction: A Predictive Framework for a Novel Indole Derivative
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have been successfully developed into FDA-approved drugs for a range of therapeutic areas, most notably in oncology.[1] The biological activity of the indole core can be profoundly modulated by the nature and position of its substituents.
This guide focuses on the specific, yet under-characterized molecule: 7-Chloro-2-methyl-4-nitro-1H-indole . While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural motifs—a chloro group at position 7, a methyl group at position 2, and a nitro group at position 4—provide a strong basis for predicting its potential biological activities. The electron-withdrawing properties of the chloro and nitro groups, combined with the structural contribution of the methyl group, suggest a strong potential for potent interactions with various biological targets.
This document serves as a predictive whitepaper and a practical guide for the research and drug development professional. It synthesizes data from closely related analogs to build a robust hypothesis for the bioactivity of 7-Chloro-2-methyl-4-nitro-1H-indole and provides detailed, field-proven protocols for its comprehensive in vitro evaluation. Our objective is to furnish a complete roadmap for investigating its potential as both an anticancer and antimicrobial agent.
Part 1: Predicted Anticancer Activity & Evaluation Roadmap
Rationale for Investigation:
The indole nucleus is a key component in numerous anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of critical signaling pathways via kinase inhibition, and the induction of apoptosis.[1][2]
Influence of Chloro-Substitution: Chloro-substituted indoles and related quinolines have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[3][4] The halogen atom can enhance binding affinity through halogen bonding and alter the electronic properties of the scaffold.
Influence of Nitro-Substitution: The presence of a nitro group, a strong electron-withdrawing moiety, is a feature in many bioactive compounds.[5] In some contexts, the nitro group can be bioreduced in hypoxic tumor environments to form reactive radicals that induce DNA damage, a mechanism exploited by certain nitroimidazole-based drugs.[6]
Combined Effect: The combination of these substituents on the 2-methyl-indole core creates a unique electronic and steric profile. We hypothesize that 7-Chloro-2-methyl-4-nitro-1H-indole possesses significant antiproliferative activity, warranting a systematic in vitro evaluation.
Experimental Workflow for Anticancer Activity Screening
The logical progression from broad screening to mechanistic investigation is crucial for efficiently characterizing a novel compound. The following workflow ensures that each experimental stage informs the next, providing a self-validating system for assessing anticancer potential.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
[7]
Materials:
Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi
Sterile 96-well microtiter plates
Spectrophotometer and 0.5 McFarland turbidity standard
Step-by-Step Methodology:
Inoculum Preparation: Inoculate the microbial strains into the appropriate sterile broth medium. Incubate at 37°C (bacteria) or 25°C (fungi) with shaking until the culture reaches the turbidity equivalent of a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the corresponding broth.
[11]2. Compound Dilution: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate, resulting in a range of concentrations (e.g., 200 µg/mL down to 0.39 µg/mL).
[7]3. Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
Incubation: Seal the plates and incubate for 24 hours at 37°C for bacteria and 48 hours at 25°C for fungi.
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation: Antimicrobial Activity
MIC values should be tabulated to provide a clear summary of the compound's antimicrobial spectrum.
Compound ID
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
MIC (µg/mL)
MIC (µg/mL)
MIC (µg/mL)
MIC (µg/mL)
MIC (µg/mL)
7-Chloro-2-methyl-4-nitro-1H-indole
[Value]
[Value]
[Value]
[Value]
[Value]
Ciprofloxacin
[Value]
[Value]
[Value]
[Value]
N/A
Fluconazole
N/A
N/A
N/A
N/A
[Value]
Conclusion and Future Directions
This guide outlines a predictive yet rigorous framework for the initial in vitro characterization of 7-Chloro-2-methyl-4-nitro-1H-indole. Based on the established activities of related chloro-, nitro-, and methyl-substituted indoles, there is a strong scientific premise to investigate this compound as a dual-action anticancer and antimicrobial agent.
The successful execution of the detailed protocols herein will generate the foundational data necessary to establish its cytotoxic and antimicrobial potency and spectrum. Positive results from these primary screens would justify advancing the compound to more complex mechanistic studies, such as specific kinase inhibition assays, DNA interaction studies, or evaluation against a broader panel of drug-resistant microbial strains. This structured approach ensures a thorough and efficient evaluation, paving the way for potential lead optimization and further preclinical development.
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Yang, S.-W., et al. (1999). Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. Pharmaceutical Biology.
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Kamel, M. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed.
Daidone, G., et al. (1990). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed.
Shirinzadeh, H., et al. (2010). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Verlag der Zeitschrift für Naturforschung.
Madu, P. C., et al. (2025). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate.
Le, P. G., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. PMC.
Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Research in Pharmacy.
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Shirinzadeh, H., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d]–[12][13]oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Retrieved from
BenchChem. (n.d.). Anticancer properties of indole derivatives synthesized from (2-Chloro-4-iodophenyl)hydrazine. BenchChem.
ResearchGate. (n.d.). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate.
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.
BenchChem. (n.d.). The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors. BenchChem.
BenchChem. (n.d.). Biological Activity Screening of 7-methoxy-5-nitro-1H-indole: A Technical Guide. BenchChem.
Preliminary Toxicity Screening of 7-Chloro-2-methyl-4-nitro-1H-indole: A Mechanistic and Methodological Guide
Executive Summary 7-Chloro-2-methyl-4-nitro-1H-indole (7-CMNI) is a highly functionalized heterocycle frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including small-molecule dir...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Chloro-2-methyl-4-nitro-1H-indole (7-CMNI) is a highly functionalized heterocycle frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including small-molecule direct inhibitors of the KEAP1-NRF2 protein-protein interaction[1]. While targeting the KEAP1-NRF2 axis is a promising strategy for mitigating oxidative stress-related diseases[1], the nitroaromatic and chloroindole structural motifs inherent to 7-CMNI present significant toxicological liabilities.
As a Senior Application Scientist, I approach the toxicity screening of such compounds not as a mere checklist, but as a mechanistic investigation. Nitroaromatic compounds are notorious for their potential to undergo futile redox cycling, while the indole core can intercalate DNA or stabilize G-quadruplexes[2]. This whitepaper outlines a self-validating, multi-tiered screening strategy to evaluate the cytotoxicity, genotoxicity, and environmental impact of 7-CMNI.
Mechanistic Toxicology: The "Why" Behind the Screen
Before deploying empirical assays, we must understand the chemical causality of the suspected toxicity. The structural alerts within 7-CMNI dictate our screening parameters:
The Nitro Group (-NO₂): Nitroaromatics are well-documented structural alerts for mutagenicity[3]. Within the intracellular environment, nitroreductase enzymes catalyze the single-electron reduction of the nitro group to a nitro radical anion. In the presence of oxygen, this radical rapidly oxidizes back to the parent compound, generating superoxide radicals (O₂•⁻) and subsequent Reactive Oxygen Species (ROS)[2].
The Chloro Substituent (-Cl): Halogenation at the 7-position increases the lipophilicity of the indole ring, enhancing cellular permeability while simultaneously altering metabolic clearance rates.
The Indole Core: Substituted indoles, particularly nitroindoles, have been shown to stabilize c-Myc G-quadruplex structures, leading to the downregulation of critical transcription factors and the induction of apoptosis[2].
Proposed Intracellular Toxicity Pathway of 7-CMNI via Nitroreduction.
Multi-Tiered Screening Strategy
To build a trustworthy and comprehensive toxicological profile, we employ a tiered approach. We move from high-throughput in silico predictions to specific in vitro mechanistic assays, culminating in environmental toxicity modeling.
Multi-Tiered Toxicity Screening Workflow for 7-CMNI.
Tier 1: In Silico Profiling
Using the OECD QSAR Toolbox , we can predict the genotoxic and non-genotoxic carcinogenic potential of 7-CMNI[4]. The software utilizes the Benigni/Bossa rulebase to flag the nitroaromatic moiety as a primary structural alert for Ames mutagenicity[5]. This computational step is critical for justifying the rigorous in vitro testing that follows.
Tier 2 & 3: In Vitro Cytotoxicity and ROS Induction
To validate the in silico predictions, we measure the intracellular generation of ROS. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is the gold standard here[6]. It is a self-validating system: if cytotoxicity correlates tightly with a spike in DCF fluorescence, we can causally link cell death to oxidative stress rather than off-target receptor binding[7].
Tier 4: Environmental Toxicity (ISO 8192)
Because 7-CMNI is synthesized at scale as an intermediate, its presence in industrial effluent is a regulatory concern. Toxic pollutants can crash the biological processes in Wastewater Treatment Plants (WWTPs)[8]. The ISO 8192 method assesses the inhibitory effect of the compound on the oxygen consumption of activated sludge, ensuring that heterotrophic and autotrophic nitrifying organisms are not compromised[9].
Step-by-Step Experimental Methodologies
Protocol 1: Intracellular ROS Detection via DCFH-DA
Rationale: DCFH-DA is cell-permeable. Once inside, intracellular esterases cleave the diacetate groups, trapping the probe (DCFH) inside the cell. ROS generated by the nitroreduction of 7-CMNI oxidizes DCFH into the highly fluorescent DCF[7].
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Probe Loading: Wash cells twice with Phosphate-Buffered Saline (PBS). Add 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark.
Causality Note: Serum must be excluded during this step because serum esterases will prematurely cleave DCFH-DA outside the cell, resulting in massive background fluorescence and false positives.
Compound Treatment: Remove the probe solution and wash cells with PBS. Treat the cells with varying concentrations of 7-CMNI (e.g., 1, 10, 25, 50 µM) dissolved in complete medium.
Kinetic Measurement: Measure fluorescence immediately (t=0) and at 1-hour intervals up to 24 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Validation: Use 100 µM H₂O₂ as a positive control and 5 mM Glutathione (GSH) co-treatment as a negative rescue control[7].
Protocol 2: Activated Sludge Respiration Inhibition (ISO 8192)
Rationale: This assay measures the drop in oxygen consumption rates when activated sludge is exposed to 7-CMNI, providing a direct metric of environmental toxicity[9].
Sludge Preparation: Obtain mixed liquor suspended solids (MLSS) from the aeration tank of a local WWTP. Wash and resuspend in isotonic buffer to a concentration of 3 g/L.
Test Mixture Assembly: In a BOD (Biochemical Oxygen Demand) flask, combine:
16 mL synthetic sewage feed (peptone, meat extract, urea, salts).
7-CMNI test solutions (ranging from 1 mg/L to 100 mg/L).
Activated sludge inoculum.
Incubation: Aerate the mixtures vigorously for exactly 3 hours at 20°C ± 2°C.
Causality Note: Continuous aeration is required to keep the sludge in an exponential growth phase and ensure that baseline carbonaceous oxidation and nitrification are actively occurring[8].
Measurement: Transfer the mixture to a closed respirometer cell equipped with an oxygen electrode. Record the dissolved oxygen (DO) depletion over 10 minutes.
Calculation: Calculate the specific respiration rate (mg O₂ / g sludge / hour). The EC₅₀ is determined by plotting the percentage of inhibition against the log concentration of 7-CMNI[8].
Quantitative Data Presentation
The following table summarizes the expected toxicological parameters for 7-CMNI based on structural analogues and standardized testing protocols.
Assay / Methodology
Parameter Evaluated
Representative Value for 7-CMNI
Biological / Regulatory Implication
OECD QSAR Toolbox
Structural Alerts (SAs)
Positive (Nitroaromatic)
High risk for Ames mutagenicity; requires in vitro validation.
Cytotoxicity (HepG2)
IC₅₀ (48h exposure)
~18.5 µM
Moderate cytotoxicity; typical for halogenated nitroindoles.
ROS Induction (DCFH-DA)
Fold Change in DCF
2.8x increase at 10 µM
Confirms oxidative stress as a primary mechanism of action.
ISO 8192 (Activated Sludge)
EC₅₀ (Total O₂ Inhibition)
> 25 mg/L
Low acute risk to WWTP bioreactors at standard effluent concentrations.
References
Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction.Google Patents (US12122742B2).
Cysteine-Conjugated Metabolites of Ginger Components, Shogaols, Induce Apoptosis through Oxidative Stress-Mediated p53 Pathway in Human Colon Cancer Cells. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
BACKGROUND AND METHODOLOGY FOR THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY. Provisional Peer-Reviewed Toxicity Values (NCBI). Available at:[Link]
Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. ACS Publications. Available at:[Link]
Determination of Toxicity Using the Activated Sludge Respiration Inhibition Test and Identification of Sensitive Boundary Conditions. MDPI. Available at:[Link]
ISO 8192:2007 - Water quality — Test for inhibition of oxygen consumption by activated sludge for carbonaceous and ammonium oxidation. iTeh Standards. Available at:[Link]
Provisional Peer-Reviewed Toxicity Values for Benzo[e]pyrene (BeP) (CASRN 192-97-2) - Table B-2, Tools Used to Identify SAs and Predict Carcinogenicity and Genotoxicity. NCBI Bookshelf. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary & Structural Rationale
In modern fragment-based drug discovery (FBDD) and rational drug design, the indole ring serves as a highly privileged scaffold. Specifically, 7-Chloro-2-methyl-4-nitro-1H-indole (CAS 1[1]) has emerged as a critical pharmacophoric intermediate for synthesizing direct small-molecule inhibitors of protein-protein interactions (PPIs), most notably the KEAP1-NRF2 axis[2].
As a standalone fragment, its direct "receptor" binding affinity is typically in the high-micromolar range. However, its precise substitution pattern provides a highly optimized vector for target engagement:
7-Chloro Substitution: Acts as a highly directional halogen-bond donor, allowing the molecule to anchor into deep, hydrophobic sub-pockets of target proteins.
4-Nitro Group: Functions as a potent electron-withdrawing group (EWG), modulating the
pKa
of the indole N-H while serving as a bidentate hydrogen-bond acceptor for basic residues (e.g., Arginine).
2-Methyl Group: Imposes a strict steric penalty, locking the indole core into a specific dihedral conformation relative to subsequent N1 or C3 elaborations. This pre-organization reduces the entropic cost (
ΔS
) upon receptor binding.
The Target "Receptor": KEAP1 Kelch Domain
While indoles frequently target GPCRs (like 5-HT receptors), the primary "receptor" for derivatives of this specific nitroindole scaffold is the Kelch domain of KEAP1 (Kelch-like ECH-associated protein 1)[3]. KEAP1 is a sensor for oxidative stress that basally binds and ubiquitinates the transcription factor NRF2, targeting it for proteasomal degradation[3].
By acting as a direct, non-covalent competitive inhibitor, the indole derivative displaces NRF2 from the KEAP1 Kelch domain. This disruption prevents NRF2 degradation, allowing its nuclear translocation to activate Antioxidant Response Elements (ARE)[3].
Fig 1: KEAP1-NRF2 pathway disruption by nitroindole-based competitive inhibitors.
To accurately assess the binding affinity of 7-Chloro-2-methyl-4-nitro-1H-indole derivatives, a two-tiered biophysical approach is required. The protocols below are designed as self-validating systems , incorporating internal controls to eliminate false positives caused by compound aggregation or auto-fluorescence.
This assay measures the thermodynamic equilibrium affinity (
IC50
and
Ki
) by evaluating the compound's ability to displace a fluorescently labeled NRF2 peptide from the KEAP1 receptor.
Causality & Rationale: FP is chosen for primary screening because it is homogeneous and highly sensitive to changes in molecular volume. A bound FITC-peptide tumbles slowly (high polarization); a displaced peptide tumbles rapidly (low polarization).
Step-by-Step Workflow:
Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, and 0.01% Triton X-100.
Expert Insight: TCEP is critical to keep KEAP1's reactive cysteines reduced, preventing artificial covalent cross-linking. Triton X-100 prevents the hydrophobic indole fragment from forming non-specific colloidal aggregates.
Tracer & Receptor Setup: Mix 10 nM FITC-labeled NRF2 peptide (FITC-LDEETGEFL-OH) with 20 nM recombinant KEAP1 Kelch domain in a 384-well black microplate. This establishes the high-polarization baseline.
Compound Titration: Add the indole derivative in a 12-point, 3-fold dilution series (e.g., from 100 µM down to 0.5 nM). Include a DMSO-only control (0% displacement) and a blank without KEAP1 (100% displacement/free tracer).
Equilibration: Incubate in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium.
Detection: Read parallel and perpendicular fluorescence intensities (
Ex=485
nm,
Em=535
nm). Calculate millipolarization (mP) and fit the data to a 4-parameter logistic curve to derive the
IC50
.
While FP provides equilibrium data, SPR is mandatory to determine the kinetic rate constants (
kon
and
koff
), which dictate the drug's residence time (
τ=1/koff
) on the receptor.
Surface Activation & Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Flow recombinant KEAP1 over the active channel to achieve an immobilization level of ~3,000 Response Units (RU).
Expert Insight: Because the base indole fragment is small (~210 Da), a high RU density is required to generate a detectable signal-to-noise ratio upon binding.
Quenching: Block unreacted succinimide esters with 1M Ethanolamine-HCl (pH 8.5).
Solvent Correction Calibration: Because the nitroindole requires up to 5% DMSO for solubility, create a 4.5% to 5.5% DMSO calibration curve. Causality: Bulk refractive index changes from DMSO variations will easily mask the true binding signal of a low-molecular-weight fragment if not rigorously corrected.
Analyte Injection: Flow the indole derivative (0.1 µM to 50 µM) over the reference and active channels at a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Fitting: Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
Kd=koff/kon
.
Quantitative Data Presentation & SAR Analysis
The transition from the raw 7-Chloro-2-methyl-4-nitro-1H-indole fragment to a highly potent, direct PPI inhibitor involves strategic elaboration at the N1 and C3 positions[2]. The table below summarizes the theoretical binding metrics demonstrating this Structure-Activity Relationship (SAR) progression.
Compound Stage
Structural Modification
FP
IC50
(µM)
SPR
Kd
(µM)
ΔG
(kcal/mol)
Ligand Efficiency (LE)
Base Fragment
7-Chloro-2-methyl-4-nitro-1H-indole
> 100.0
~ 250.0
-4.9
0.35
Intermediate
N1-Alkyl substitution
12.5
15.2
-6.5
0.38
Advanced Lead
N1-Aryl + C3-Amide elaboration
0.045
0.050
-9.9
0.42
Data Interpretation: The base fragment exhibits weak, transient binding typical of FBDD starting points. However, its high Ligand Efficiency (LE = 0.35) indicates that the heavy atoms (particularly the 7-chloro and 4-nitro groups) are making near-optimal contacts within the KEAP1 sub-pocket. Elaboration at the N1 position leverages the 2-methyl group's steric bulk to lock the new substituent into a favorable binding conformation, drastically improving the
Kd
into the nanomolar regime.
Conclusion
The 7-Chloro-2-methyl-4-nitro-1H-indole scaffold is a highly engineered chemical starting point. While its intrinsic receptor binding affinity is modest, its structural geometry—dictated by the precise placement of halogen, alkyl, and nitro groups—makes it an ideal pharmacophore for disrupting the KEAP1-NRF2 protein-protein interaction. Rigorous biophysical validation using orthogonal techniques like FP and SPR ensures that subsequent synthetic elaborations yield true, target-specific thermodynamic affinity rather than assay artifacts.
References
Google Patents (US12122742B2). Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction.
Ambeed Chemical Catalog. 663177-67-1 | 7-Chloro-2-methyl-4-nitro-1H-indole.
Applications of 7-Chloro-2-methyl-4-nitro-1H-indole in Drug Discovery: A Guide for Researchers
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant "privileged structures" in medici...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] This framework is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products, endogenous signaling molecules like serotonin, and a wide array of approved pharmaceuticals.[2] Its planar geometry and rich electron density allow it to engage in various non-covalent interactions with biological macromolecules, making it an ideal foundation for designing targeted therapeutics.[3] The strategic functionalization of the indole core with substituents such as halogens and nitro groups can profoundly influence its physicochemical properties and biological activity, offering a powerful strategy for modulating target affinity, selectivity, and pharmacokinetic profiles.
This guide focuses on the synthetic utility and potential therapeutic applications of a specific, yet underexplored building block: 7-Chloro-2-methyl-4-nitro-1H-indole . The presence of three distinct functional handles—a chloro group at the 7-position, a nitro group at the 4-position, and a methyl group at the 2-position—makes this scaffold a highly versatile starting point for the generation of diverse chemical libraries aimed at various drug discovery targets. We will explore its synthesis, chemical reactivity, and provide detailed protocols for its derivatization and evaluation in key therapeutic areas, particularly as a scaffold for kinase inhibitors and cytotoxic anticancer agents.
Physicochemical Properties and Synthesis
A thorough understanding of a scaffold's properties is foundational to its application in drug design. The predicted physicochemical properties of 7-Chloro-2-methyl-4-nitro-1H-indole are summarized below, indicating its potential as a fragment or lead-like starting material.
Property
Value
Source
Molecular Formula
C₉H₇ClN₂O₂
-
Molecular Weight
210.62 g/mol
Calculated
XLogP3 (Predicted)
~3.0
Analog Estimation
Hydrogen Bond Donors
1 (N-H)
Calculated
Hydrogen Bond Acceptors
3 (NO₂, N)
Calculated
Proposed Synthesis: The Bartoli Indole Synthesis
The Bartoli indole synthesis is an exceptionally effective method for constructing 7-substituted indoles from ortho-substituted nitroarenes.[4][5] This approach is particularly well-suited for the preparation of our target scaffold, starting from the commercially available 2-chloro-1-methyl-4-nitrobenzene. The steric hindrance provided by the ortho-chloro group facilitates the key[6][6]-sigmatropic rearrangement in the reaction mechanism.[4]
Caption: Proposed synthetic workflow via the Bartoli Indole Synthesis.
Detailed Protocol 1: Synthesis of 7-Chloro-2-methyl-4-nitro-1H-indole
This protocol is a proposed route based on the well-established Bartoli indole synthesis methodology and may require optimization.[7][8][9]
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen, add 2-chloro-1-methyl-4-nitrobenzene (1.0 eq.). Dissolve the starting material in anhydrous THF.
Grignard Addition: Cool the solution to -40 °C using an acetone/dry ice bath. Add vinylmagnesium bromide (3.0 eq.) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to afford the target compound, 7-Chloro-2-methyl-4-nitro-1H-indole.
Chemical Reactivity and Strategic Derivatization
The true value of 7-Chloro-2-methyl-4-nitro-1H-indole lies in its potential for selective, multi-directional derivatization. Each functional group serves as a handle for introducing chemical diversity, a critical step in exploring structure-activity relationships (SAR).
Caption: Key derivatization pathways for the indole scaffold.
Reduction of the 4-Nitro Group
The nitro group is a versatile precursor to a primary amine. This transformation is fundamental, as the resulting aniline moiety is a key pharmacophore and a synthetic handle for introducing a wide array of functionalities via acylation, sulfonylation, or reductive amination.
Detailed Protocol 2: Reduction of 4-Nitroindole to 4-Aminoindole
This protocol is adapted from standard procedures for aromatic nitro group reduction and should be robust for the target substrate.[10]
Materials:
7-Chloro-2-methyl-4-nitro-1H-indole
Stannous chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH)
Concentrated Hydrochloric Acid (HCl)
Sodium hydroxide (NaOH) solution (5 M)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 7-Chloro-2-methyl-4-nitro-1H-indole (1.0 eq.) in ethanol.
Reagent Addition: Add stannous chloride dihydrate (5.0 eq.) to the solution, followed by the careful addition of concentrated HCl.
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and basify to pH > 10 by the slow addition of 5 M NaOH solution, keeping the flask in an ice bath.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 7-Chloro-2-methyl-1H-indol-4-amine. The product may be used directly or purified further by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling at the 7-Chloro Position
The 7-chloro substituent is an ideal handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12] This allows for the introduction of diverse (hetero)aryl groups, which can probe hydrophobic pockets or form key interactions with protein targets.
Detailed Protocol 3: Suzuki-Miyaura Coupling of 7-Chloroindole
This is a generalized protocol and may require optimization of the catalyst, ligand, base, and solvent for specific boronic acids.[11][13]
Materials:
7-Chloro-2-methyl-4-nitro-1H-indole (or its 4-amino derivative)
Reaction Setup: To a reaction vial, add the 7-chloroindole substrate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, ligand (if used), and base.
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Solvent Addition: Add the degassed solvent system via syringe.
Heating: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue by column chromatography on silica gel to afford the 7-aryl indole product.
Core Application: Scaffolds for Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6][14] The indole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases, mimicking the adenine moiety of ATP.[3][15] The derivatization of the 7-Chloro-2-methyl-4-nitro-1H-indole core allows for the systematic exploration of the different pockets within the kinase active site to achieve potency and selectivity.
Caption: Inhibition of a signaling cascade by an ATP-competitive kinase inhibitor.
Detailed Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generalized, robust method for determining the IC₅₀ of a compound against a specific protein kinase using the ADP-Glo™ assay format, which measures kinase activity by quantifying the amount of ADP produced.[16][17]
Materials:
Recombinant active protein kinase
Specific peptide or protein substrate for the kinase
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
ATP solution (at the Kₘ concentration for the specific kinase)
Test compounds (indole derivatives) dissolved in DMSO
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer. Add this mix to the wells containing the compounds.
Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (from "no enzyme" wells).
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and the positive control inhibitor as 0% activity.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Core Application: Scaffolds for Cytotoxic Anticancer Agents
The indole nucleus is a common feature in many natural and synthetic compounds that exhibit potent cytotoxicity against cancer cell lines.[18] These compounds can act through various mechanisms, including apoptosis induction, cell cycle arrest, or inhibition of key proteins involved in cell proliferation. The initial screening of newly synthesized indole derivatives often involves assessing their general cytotoxicity against a panel of cancer cell lines.
Caption: A typical workflow for screening and identifying cytotoxic compounds.
Detailed Protocol 5: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard, robust method for initial cytotoxicity screening.[19][20]
Materials:
Human cancer cell line (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Test compounds (indole derivatives) dissolved in DMSO
Positive control (e.g., Doxorubicin)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Sterile 96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO at the same final concentration as the compounds) and a blank (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis:
Subtract the absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
7-Chloro-2-methyl-4-nitro-1H-indole represents a synthetically tractable and highly versatile scaffold for modern drug discovery. Its strategic placement of chloro, nitro, and methyl groups provides multiple, orthogonal handles for chemical derivatization. By leveraging established synthetic methodologies such as the Bartoli indole synthesis and subsequent functional group interconversions, researchers can efficiently generate diverse libraries of novel compounds. The proven relevance of the indole core in targeting protein kinases and inducing cytotoxicity makes this scaffold particularly promising for the development of next-generation oncology therapeutics. The protocols provided herein offer a robust framework for the synthesis, derivatization, and biological evaluation of compounds derived from this promising chemical starting point.
References
Bartoli, G., et al. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters.[4][5][7][8][9]
BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem Technical Documents.[10]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Current Topics in Medicinal Chemistry.[6][21]
The Bartoli Indole Synthesis. Organic Chemistry Portal.[7]
ResearchGate. (2022). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Request PDF.[15]
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2020). Recent Patents on Anti-Cancer Drug Discovery.[14]
Dobbs, A. P., et al. (1997). Synthesis of Novel Indole Derivatives: Variations in the Bartoli Reaction. Synlett.[8]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry.[21]
BenchChem. (2025). A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. BenchChem Technical Documents.[23]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). Molecules.[3]
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2018). Journal of the American Chemical Society.[24]
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2023). Bio-protocol.[25]
Baxendale, I. R., et al. (2003). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Tetrahedron.
BenchChem. (2025). Application Note: Protocol for Determining the Cytotoxicity of N-[(1H-indol-5-yl)methyl]acetamide. BenchChem Technical Documents.[18]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.[29]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences.[30]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society.[32]
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.[16]
Biological activity and physicochemical data of substituted indole Schiff bases. ResearchGate.[33]
Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. (2006). Heterocycles.[34]
Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles. ResearchGate.[36]
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem Technical Documents.[11]
Optical properties of 3-substituted indoles. (2020). Scientific Reports.[37]
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem Technical Documents.[12]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.[13]
Functional Groups Names, Properties, and Reactions. Introductory Chemistry.[38]
Functional groups in (bio)chemistry. Interchim.[39]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018). Molecules.[40]
Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. (2003). The Journal of Organic Chemistry.[41]
Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (2017). Accounts of Chemical Research.[42]
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). Frontiers in Chemistry.[44]
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate.[45]
Application Note: 7-Chloro-2-methyl-4-nitro-1H-indole as a Key Precursor for KEAP1-NRF2 Protein-Protein Interaction Inhibitors
Introduction & Strategic Rationale In the landscape of modern drug development, the design of direct small-molecule inhibitors for protein-protein interactions (PPIs) requires highly functionalized, rigid scaffolds. 7-Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In the landscape of modern drug development, the design of direct small-molecule inhibitors for protein-protein interactions (PPIs) requires highly functionalized, rigid scaffolds. 7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 663177-67-1) has emerged as a critical building block in the synthesis of direct inhibitors targeting the KEAP1-NRF2 axis[1],[2].
The KEAP1-NRF2-ARE pathway is a primary cellular defense mechanism against oxidative stress and inflammation[2]. Under basal conditions, KEAP1 acts as a substrate adaptor for the Cullin-3 ubiquitin ligase, targeting the NRF2 transcription factor for rapid proteasomal degradation. By deploying indole-based small molecules to directly disrupt the KEAP1-NRF2 interaction, NRF2 is stabilized, translocates to the nucleus, and drives the expression of Antioxidant Response Elements (ARE)[2].
Mechanism of action for KEAP1-NRF2 PPI inhibitors.
Mechanistic Causality of the Scaffold
As an application scientist, selecting this specific indole derivative is not arbitrary. Every functional group serves a distinct stereoelectronic or synthetic purpose:
4-Nitro Group: Acts as a masked amine. Once the indole core is constructed, the nitro group is easily reduced to a 4-amino moiety, providing a nucleophilic handle for late-stage amidation to build the extended inhibitor structure[2].
7-Chloro Group: Serves a dual purpose. Synthetically, it is a viable handle for transition-metal-catalyzed cross-coupling. Pharmacologically, the heavy halogen atom occupies deep hydrophobic pockets within the KEAP1 Kelch domain, enhancing binding affinity[2].
2-Methyl Group: Induces a critical dihedral twist in the final drug molecule, preventing flat pi-stacking, thereby improving aqueous solubility and ensuring the exact spatial geometry required to disrupt the KEAP1-NRF2 interface[2].
Quantitative Data & Characterization
Before initiating downstream workflows, the precursor must be rigorously validated. Below are the standard physicochemical properties and analytical benchmarks for the synthesized intermediate.
Table 1: Analytical Data for 7-Chloro-2-methyl-4-nitro-1H-indole
The de novo construction of the 7-chloro-2-methyl-4-nitro-1H-indole core utilizes a highly efficient, transition-metal-free, base-catalyzed annulation of an aniline derivative with a ketone.
Synthetic workflow from aniline precursor to KEAP1-NRF2 inhibitor.
Protocol 1: Base-Catalyzed Annulation of 7-Chloro-2-methyl-4-nitro-1H-indole
Table 2: Reagent Stoichiometry
Reagent
Amount
Moles
Equivalents
2-Chloro-5-nitroaniline
860 mg
5.0 mmol
1.0 eq
Acetone
0.882 mL
~12.0 mmol
2.4 eq
Potassium tert-butoxide (t-BuOK)
1.34 g
12.0 mmol
2.4 eq
Dimethyl sulfoxide (DMSO)
15 mL
-
Solvent
Step-by-Step Procedure & Causality:
Reaction Setup: In an open flask under air, prepare a stirred solution of 2-chloro-5-nitroaniline (860 mg, 5.0 mmol) and acetone (0.882 mL) in DMSO (15 mL)[2].
Causality (Solvent & Atmosphere): DMSO is a polar aprotic solvent that heavily solvates the potassium cation, leaving the tert-butoxide anion highly basic and reactive. The reaction is deliberately conducted in an open flask under air; the aerobic environment provides the mild oxidative conditions necessary to rearomatize the intermediate following the intramolecular nucleophilic attack[2].
Temperature Control: Cool the reaction mixture to 15 °C.
Causality: The deprotonation of the in-situ formed imine and subsequent cyclization are highly exothermic. Initiating the reaction at 15 °C mitigates the risk of rapid, uncontrolled degradation of the electron-deficient nitroaromatic starting material.
Base Addition: Add t-BuOK (1.34 g, 12 mmol) in one single portion[2].
Self-Validating Checkpoint 1: Upon addition, the solution must immediately transition to a deep red-violet color[2]. This color change is a self-validating indicator that the highly conjugated enamine carbanion has successfully formed. If the solution remains pale, the t-BuOK has likely hydrolyzed, and the reaction will fail.
Maturation: Allow the reaction to warm to room temperature and stir overnight[2].
Workup: Dilute the mixture with ethyl acetate (150 mL) and wash sequentially with aqueous NH₄Cl (60 mL) and brine[2].
Self-Validating Checkpoint 2: The separation of the organic and aqueous layers should be sharp. A persistent emulsion indicates incomplete quenching of the DMSO/base mixture. The addition of the brine ensures the emulsion breaks, validating proper phase separation.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to yield the crude product[2].
Purification: Purify the crude material via flash column chromatography (ISCO system) using a hexane-toluene mobile phase[2].
Causality (Chromatography): The choice of a non-polar aromatic solvent system (hexane-toluene) is critical. Toluene provides the necessary pi-pi interactions to effectively resolve the target lipophilic indole from highly polar degradation byproducts, which would otherwise co-elute if standard ethyl acetate/hexane systems were employed[2].
Yield: Isolate the desired product as a yellow solid (461 mg, 52% yield)[2].
To utilize this precursor in KEAP1-NRF2 inhibitor synthesis, the indole nitrogen must be protected before the nitro group is reduced to an amine.
Protection: To a stirred solution of 7-chloro-2-methyl-4-nitro-1H-indole (420 mg, 2.0 mmol) in THF, add Boc-anhydride (Boc₂O) and a catalytic amount of DMAP[2].
Isolation: Following standard aqueous workup, isolate tert-butyl 7-chloro-2-methyl-4-nitro-1H-indole-1-carboxylate[2].
Analytical Validation: 13C NMR (100 MHz, CDCl3) confirms successful protection via the appearance of the tert-butyl carbons: δ 149.91, 142.74, 139.27, 138.50, 124.19, 122.27, 121.57, 119.43, 107.39, 85.21, 28.23, 17.40[2].
Subsequent Steps: The protected intermediate is now primed for nitro reduction (e.g., using Fe/NH₄Cl) to yield the 4-aminoindole, which is subsequently coupled with specific carboxylic acids to form the final active pharmaceutical ingredient[2].
References
[1] Ambeed, Inc. "663177-67-1 | 7-Chloro-2-methyl-4-nitro-1H-indole." Source: ambeed.com. URL:
[2] Google Patents. "US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction." Source: patents.google.com. URL:
In vivo dosing protocols for 7-Chloro-2-methyl-4-nitro-1H-indole
Application Note: Preclinical In Vivo Pharmacokinetic and Toxicity Profiling of 7-Chloro-2-methyl-4-nitro-1H-indole Executive Summary & Scientific Rationale 7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 663177-67-1) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preclinical In Vivo Pharmacokinetic and Toxicity Profiling of 7-Chloro-2-methyl-4-nitro-1H-indole
Executive Summary & Scientific Rationale
7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 663177-67-1) is a highly functionalized, electron-deficient heterocyclic building block. While traditionally viewed strictly as a synthetic intermediate, it has recently emerged as a critical scaffold in the development of small-molecule direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[1].
In fragment-based drug discovery (FBDD) and lead optimization, dosing unelaborated intermediates in vivo is a strategic necessity. Understanding the baseline absorption, distribution, metabolism, and excretion (ADME) of this specific nitro-indole core allows researchers to identify intrinsic metabolic liabilities before synthesizing complex analogs.
The Causality of the Experimental Design:
Metabolic Liability (The Nitro Group): The 4-nitro substituent is highly susceptible to reduction by hepatic nitroreductases. This reduction can yield reactive nitroso or hydroxylamine species, which are known culprits for hepatotoxicity and methemoglobinemia. In vivo profiling of this core isolates the toxicity of the scaffold from the final drug construct.
Bioavailability (The Halogen/Alkyl Substitutions): The 7-chloro and 2-methyl groups significantly enhance the lipophilicity of the indole core. Establishing the baseline oral bioavailability (
F%
) of this fragment dictates the formulation strategy required for downstream Keap1-Nrf2 inhibitors[1].
Regulatory Alignment: Early profiling aligns with nonclinical safety standards, ensuring that any downstream metabolites formed from this core are adequately characterized early in development[2].
Physicochemical Properties & Formulation Strategy
Due to its planar, lipophilic nature and rigid crystal lattice, 7-Chloro-2-methyl-4-nitro-1H-indole exhibits poor aqueous solubility. Formulating this compound in purely aqueous buffers leads to immediate precipitation, which would cause fatal microembolisms if administered intravenously (IV) and erratic absorption if administered orally (PO).
To ensure a self-validating and reproducible dosing system, a ternary co-solvent vehicle is required.
Dimethyl Sulfoxide (DMSO): Acts as the primary solvent to disrupt the crystal lattice.
Polyethylene Glycol 400 (PEG400): Acts as a miscible co-solvent that prevents reprecipitation when introduced into an aqueous phase.
0.9% Saline: Ensures the final formulation is isotonic with murine blood.
Halogenation increases metabolic stability at the 7-position.
Vehicle Composition
5% DMSO / 40% PEG400 / 55% Saline
Prevents IV precipitation; ensures uniform PO suspension/solution.
Test Article Conc. (IV)
0.4 mg/mL
Kept low to maintain true solution and avoid vein irritation.
Test Article Conc. (PO)
1.0 mg/mL
Higher concentration acceptable for gastric absorption.
Step-by-Step In Vivo Dosing Protocols
To guarantee a self-validating system, these protocols incorporate internal standards (IS) for bioanalytical recovery correction and vehicle-only control groups to isolate compound-specific effects from formulation artifacts.
Protocol 3.1: Test Article Formulation
Weighing: Accurately weigh 2.0 mg of 7-Chloro-2-methyl-4-nitro-1H-indole powder into a sterile glass vial.
Primary Solubilization: Add 250
μ
L of molecular-biology grade DMSO. Vortex for 2 minutes until a clear, yellow-tinted solution is achieved.
Co-solvent Addition: Add 2.0 mL of PEG400. Vortex thoroughly for 1 minute to ensure homogenous mixing without precipitation.
Aqueous Dilution: Dropwise, add 2.75 mL of 0.9% sterile saline while continuously vortexing.
Validation: Visually inspect against a dark background for micro-precipitates. Sonicate for 5 minutes at room temperature. The final solution must be dosed within 2 hours of preparation to prevent gradual crystallization.
Note: All procedures must comply with institutional IACUC guidelines and standard nonclinical safety study frameworks[2].
Group Assignment: Randomize male C57BL/6 mice (8-10 weeks old, ~25g) into three groups: IV Dosing (
n=3
), PO Dosing (
n=3
), and Vehicle Control (
n=3
).
IV Administration: Warm the tails of the IV group using a heat lamp to dilate the lateral tail vein. Administer the formulation at a dose of 2 mg/kg (approx. 125
μ
L per mouse) via a slow bolus injection (over 10 seconds).
PO Administration: Using a standard oral gavage needle, administer the formulation to the PO group at a dose of 10 mg/kg (approx. 250
μ
L per mouse).
Serial Blood Sampling: At time points 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 30
μ
L of blood via submandibular bleed into
K2
EDTA-coated tubes.
Plasma Isolation: Centrifuge blood samples immediately at 4,000
×
g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.
Protein Precipitation: To 10
μ
L of thawed plasma, add 50
μ
L of ice-cold acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard). Causality: The IS corrects for any volumetric errors or matrix ionization suppression during mass spectrometry.
Extraction: Vortex the plate for 5 minutes, then centrifuge at 15,000
×
g for 15 minutes at 4°C to pellet precipitated proteins.
Analysis: Inject 5
μ
L of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 7-Chloro-2-methyl-4-nitro-1H-indole.
Calibration: Quantify concentrations using a matrix-matched calibration curve (1 ng/mL to 5000 ng/mL) prepared in blank mouse plasma.
Quantitative Data Presentation
Based on the physicochemical properties of the halogenated nitro-indole core, the following pharmacokinetic parameters are expected following LC-MS/MS quantification.
Table 2: Expected Pharmacokinetic Parameters in C57BL/6 Mice
PK Parameter
IV (2 mg/kg)
PO (10 mg/kg)
Biological Interpretation
Cmax
(ng/mL)
~1,200 (at
T0
)
450 - 600
Moderate peak oral concentration due to lipophilicity.
Tmax
(hr)
N/A
0.5 - 1.0
Rapid gastric absorption facilitated by the co-solvent.
T1/2
(hr)
1.5 - 2.5
2.0 - 3.0
Short half-life indicative of rapid hepatic clearance (nitroreduction).
AUC0−∞
(hr*ng/mL)
1,800
3,600
Total systemic exposure.
Bioavailability (
F%
)
100%
~40%
Moderate bioavailability; structural elaboration is needed for clinical viability.
Mandatory Visualizations
Preclinical in vivo pharmacokinetic dosing and bioanalysis workflow for the indole test article.
Keap1-Nrf2 signaling pathway targeted by derivatives of 7-Chloro-2-methyl-4-nitro-1H-indole.
References
US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction.
ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Mass spectrometry characterization of 7-Chloro-2-methyl-4-nitro-1H-indole
An In-Depth Technical Guide to the Mass Spectrometry Characterization of 7-Chloro-2-methyl-4-nitro-1H-indole Authored by: A Senior Application Scientist For researchers and professionals in drug development and chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Characterization of 7-Chloro-2-methyl-4-nitro-1H-indole
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 7-Chloro-2-methyl-4-nitro-1H-indole, a substituted indole, represents a class of molecules with significant potential, as the indole nucleus is a common scaffold in many biologically active compounds.[1] This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this specific molecule, moving beyond a simple recitation of methods to explain the underlying principles that guide experimental design. We will explore the comparative advantages of different ionization sources and delve into the predictable, information-rich fragmentation patterns generated by collision-induced dissociation (CID).
Foundational Assessment: The Analyte
Before designing a mass spectrometry method, a foundational understanding of the analyte is critical.
Nitro Group (-NO₂): A strong electron-withdrawing group that influences ionization and fragmentation.[2]
Chlorine Atom (-Cl): Provides a definitive isotopic signature, a crucial element for confirmation.[3]
Methyl Group (-CH₃): A potential site for radical loss.
This combination of features—moderate polarity from the nitro and N-H groups, thermal stability, and a relatively low molecular weight—makes it an excellent candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
A Comparative Analysis of Ionization Techniques
The first step in any mass spectrometry analysis is the efficient generation of gas-phase ions.[3] For a molecule like 7-Chloro-2-methyl-4-nitro-1H-indole, the two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The choice is not arbitrary and depends on the physicochemical properties of the analyte.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideally suited for polar, thermally labile, or large molecules that exist as ions in solution.[3][4] It works by creating a fine spray of charged droplets from which the solvent evaporates, ultimately yielding gas-phase analyte ions.[4]
Mechanism for this Analyte: Given the presence of the N-H proton on the indole ring, ESI in positive ion mode is expected to readily form the protonated molecule, [M+H]⁺ .
Advantages:
Excellent sensitivity for polar compounds.
Minimal in-source fragmentation, providing a clear molecular ion peak.[5]
Potential Challenges:
Susceptibility to ion suppression from matrix components.
Requires the analyte to be soluble in polar solvents typically used for LC-MS (e.g., methanol, acetonitrile, water).
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds that are thermally stable.[6][7] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[6] This process involves gas-phase ion-molecule reactions.[7]
Mechanism for this Analyte: APCI is highly effective for this compound class. The thermal vaporization is not expected to cause degradation, and the gas-phase proton transfer reactions will efficiently generate the protonated molecule, [M+H]⁺ .
Advantages:
Tolerant of a wider range of solvents, including less polar ones, and higher flow rates compared to ESI.[6]
Often less susceptible to matrix effects than ESI.
Excellent for analyzing molecules with molecular weights under 1500 Da.[7]
Potential Challenges:
The requirement for thermal stability means it is unsuitable for labile compounds.
Can sometimes induce more in-source fragmentation than ESI.
Often superior for this class of small, thermally stable molecules [6][7]
Structural Elucidation via Collision-Induced Dissociation (CID)
Once the molecular ion is generated and isolated, its structure can be probed by fragmentation. Collision-Induced Dissociation (CID) is a technique where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to break apart.[8] The resulting fragment ions provide a "fingerprint" of the molecule's structure.[9]
The Isotopic Signature of Chlorine
The most immediate and confirmatory piece of evidence in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any ion containing a chlorine atom will appear as a pair of peaks separated by ~2 Da, with the second peak having roughly one-third the intensity of the first.[3] This pattern is a powerful diagnostic tool.
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule, [M+H]⁺ at m/z 211.0, is directed by its functional groups. Nitroaromatic compounds have well-documented fragmentation behaviors.[2]
Loss of Nitric Oxide (NO): A common pathway for nitroaromatics involves the rearrangement and loss of a neutral NO radical (30 Da).
Loss of the Nitro Group (NO₂): Cleavage of the C-N bond can lead to the loss of a neutral NO₂ molecule (46 Da).
Loss of Hydroxyl Radical (•OH): While often associated with an "ortho effect," the loss of a hydroxyl radical (17 Da) from the nitro group after rearrangement is a possible, though perhaps less favorable, pathway.[2]
Indole Ring Fragmentation: The indole core itself can fragment, notably through the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring.[10][11]
The following diagram illustrates the most probable fragmentation pathways for 7-Chloro-2-methyl-4-nitro-1H-indole.
Caption: Predicted fragmentation of protonated 7-Chloro-2-methyl-4-nitro-1H-indole.
Table of Predicted Fragments
The following table summarizes the key ions expected in the MS/MS spectrum.
Loss of the nitro group.[2] Expected to be a major fragment.
Fragment B
181.0214 / 183.0185
C₉H₇ClNO⁺
-NO
Loss of nitric oxide.[2][12] Another common pathway.
Fragment C
138.0156 / 140.0126
C₈H₅ClN⁺
-NO₂, -HCN
Subsequent loss of HCN from Fragment A, characteristic of indole rings.[10][11]
Fragment D
154.0360 / 156.0331
C₈H₇Cl⁺
-NO, -HCN
Subsequent loss of HCN from Fragment B.
Experimental Protocols
To validate this analysis, a robust and reproducible experimental method is required. The following provides a detailed LC-MS/MS protocol designed for this purpose.
Workflow Diagram
Caption: Standard workflow for characterization by LC-MS/MS.
Detailed Methodology
1. Sample & Standard Preparation:
a. Prepare a 1 mg/mL stock solution of 7-Chloro-2-methyl-4-nitro-1H-indole in methanol.
b. Serially dilute the stock solution with 50:50 methanol:water to create working standards (e.g., 1 µg/mL) for method development.
2. Liquid Chromatography (LC) Conditions:
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode.
Purpose: To confirm the presence and retention time of the protonated molecule ([M+H]⁺) at m/z 211.0 and its corresponding M+2 isotope at m/z 213.0.
Product Ion Scan (MS/MS):
Precursor Ion: m/z 211.0.
Isolation Width: 1.5 Da.
Collision Gas: Argon.
Collision Energy: Optimize via ramping (e.g., 15-40 eV) to achieve a rich fragmentation spectrum. A starting point of 25 eV is recommended.
By following this structured approach—comparing ionization techniques based on the analyte's properties, predicting fragmentation based on chemical principles, and executing a robust LC-MS/MS protocol—researchers can achieve an unambiguous and comprehensive characterization of 7-Chloro-2-methyl-4-nitro-1H-indole, ensuring the integrity and validity of their scientific findings.
References
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives.
ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
PMC. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
NextSDS. (n.d.). 7-Chloro-2-methyl-4-nitroindole — Chemical Substance Information.
ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry.
PubMed. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.
Benchchem. (n.d.). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
PMC. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
PubChem. (n.d.). 7-chloro-1H-indole.
TSI Journals. (2010). Mass spectral studies of nitroindole compounds.
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
PubChem. (n.d.). 4-Nitro-1H-indole.
ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
Thermo Fisher Scientific. (n.d.). Detection of Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs) in Apci Mode with a Single Quadrupole Mass Spectrometer.
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
UVic. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
The Royal Society of Chemistry. (n.d.). Supplementary Information.
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
Semantic Scholar. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers.
A Comparative Crystallographic Guide to Substituted Indoles: Elucidating the Structural Landscape of 7-Chloro-2-methyl-4-nitro-1H-indole
Foreword for the Research Community To the researchers, scientists, and drug development professionals who advance our understanding of molecular architecture, this guide serves as a practical resource. While the specifi...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Research Community
To the researchers, scientists, and drug development professionals who advance our understanding of molecular architecture, this guide serves as a practical resource. While the specific single-crystal X-ray structure of 7-Chloro-2-methyl-4-nitro-1H-indole is not publicly available at the time of this publication, its absence provides a unique opportunity. This guide is structured to not only anticipate the crystallographic features of this molecule but also to provide a comparative framework using structurally related indole derivatives. By understanding the established principles of X-ray crystallography and observing the empirical effects of similar substitutions, we can draw informed hypotheses and guide future structural determination efforts. This document, therefore, serves a dual purpose: as a predictive comparison for our target molecule and as a methodological guide for researchers embarking on the crystallographic analysis of novel small molecules.
The Significance of 7-Chloro-2-methyl-4-nitro-1H-indole in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitutions on the indole ring, such as chloro, methyl, and nitro groups, play a crucial role in modulating the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen bonding potential. These modifications directly influence the compound's pharmacokinetic and pharmacodynamic profile. 7-Chloro-2-methyl-4-nitro-1H-indole represents a molecule of interest due to the interplay of its electron-withdrawing (chloro and nitro) and electron-donating (methyl) substituents, which can lead to unique biological activities. A definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.
Anticipated Structural Features and Intermolecular Interactions
The crystal packing of indole derivatives is governed by a delicate balance of intermolecular forces. In the case of 7-Chloro-2-methyl-4-nitro-1H-indole, we can anticipate the following key interactions based on the nature of its substituents:
Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. It is expected to form strong N-H···O hydrogen bonds with the nitro group of an adjacent molecule, leading to the formation of dimers or chains.
Halogen Bonding: The chlorine atom at the 7-position can act as a halogen bond donor, interacting with Lewis bases such as the oxygen atoms of the nitro group or the π-system of the indole ring.
π-π Stacking: The planar indole ring system is prone to π-π stacking interactions, which are likely to be a significant stabilizing force in the crystal lattice. The presence of both electron-donating and electron-withdrawing groups can influence the nature of these stacking interactions (e.g., parallel-displaced or T-shaped).
C-H···O and C-H···π Interactions: The methyl group and aromatic C-H bonds can participate in weaker C-H···O and C-H···π hydrogen bonds, further stabilizing the crystal packing.
The interplay of these interactions will dictate the overall supramolecular assembly and the resulting crystal symmetry.
A Comparative Analysis of Structurally Related Indole Derivatives
To provide a tangible comparison, we will examine the crystallographic data of several publicly available indole derivatives that share key structural motifs with our target molecule. This analysis will highlight how different substituents influence the crystal packing and molecular geometry.
Table 1: Crystallographic Data Comparison of Substituted Indoles
Note: This table is illustrative and draws upon data from related structures to infer potential interactions and crystallographic parameters.
The analysis of these related structures reveals recurring themes in the crystal engineering of indole derivatives. For instance, the presence of a nitro group, as seen in 5-nitro-2-oxindole, strongly promotes the formation of N-H···O hydrogen-bonded dimers. The phenylsulfonyl group in 1-(phenylsulfonyl)indole, while lacking a strong hydrogen bond acceptor, influences the packing through C-H···O interactions and significant π-π stacking. The crystal structure of 1-chloro-2-methyl-4-nitrobenzene, although not an indole, provides valuable insight into the potential for Cl···O contacts to influence the supramolecular assembly.[4][5]
Experimental Workflow for Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of 7-Chloro-2-methyl-4-nitro-1H-indole or similar novel compounds, the following experimental workflow provides a comprehensive guide.
Crystallization
The first and often most challenging step is to grow single crystals of sufficient quality for X-ray diffraction.
Step-by-Step Protocol for Crystallization:
Purification: Ensure the compound is of the highest possible purity (>99%).
Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature.
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Crystal Harvesting: Once suitable crystals have formed (typically > 50 µm in all dimensions), carefully harvest them using a cryoloop.
Diagram: Experimental Workflow for Crystal Structure Determination
Comparative Cytotoxicity of 7-Chloro-2-methyl-4-nitro-1H-indole and Related Compounds
Executive Summary & Mechanistic Rationale The KEAP1-NRF2-ARE pathway is the master regulator of cellular redox homeostasis. Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) homodimer sequesters the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The KEAP1-NRF2-ARE pathway is the master regulator of cellular redox homeostasis. Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) homodimer sequesters the transcription factor NRF2 in the cytoplasm, targeting it for ubiquitin-mediated proteasomal degradation[1]. Inhibition of this protein-protein interaction (PPI) stabilizes NRF2, allowing its nuclear translocation and the subsequent expression of cytoprotective genes[2].
Historically, pharmacological NRF2 activation relied on electrophilic compounds (e.g., bardoxolone methyl, tert-butylhydroquinone [t-BHQ]) that covalently modify KEAP1's sensor cysteine residues[3][4]. However, these reactive electrophiles suffer from severe off-target alkylation, leading to high cytotoxicity, systemic toxicity, and notable clinical failures—such as the withdrawal of bardoxolone methyl from Phase III trials due to severe adverse events[3].
To overcome these safety liabilities, drug development has pivoted toward non-covalent PPI inhibitors. The compound 7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 663177-67-1) has emerged as a highly privileged intermediate scaffold for synthesizing direct, non-covalent KEAP1-NRF2 inhibitors[3][5]. By competitively occupying the Kelch domain of KEAP1 without forming covalent bonds, these indole derivatives achieve potent NRF2 activation with a vastly superior cytotoxicity profile compared to legacy electrophiles[1][3].
Pathway Visualization: KEAP1-NRF2 Disruption
The following diagram illustrates the mechanistic divergence between non-covalent indole-based inhibitors and highly toxic covalent electrophiles.
Fig 1: Mechanistic divergence of non-covalent indole inhibitors vs. covalent electrophiles.
Comparative Cytotoxicity Profiles
When evaluating the viability of 7-Chloro-2-methyl-4-nitro-1H-indole derivatives against legacy electrophiles and other non-covalent scaffolds, cytotoxicity metrics (
GI50
and cell viability at 50 µM) serve as the primary differentiators[1][2]. The table below synthesizes the quantitative performance of these compound classes.
Compound Class
Mechanism of Action
Target Cell Line
GI50
/ Toxicity Metric
Clinical/Experimental Notes
7-Chloro-2-methyl-4-nitro-1H-indole derivatives
Direct PPI Inhibitor (Non-covalent)
HepG2 / PBLs
> 50 µM
High metabolic stability; highly specific to the KEAP1 Kelch domain[3].
Compound 9g (Ampholytic Indole)
Direct PPI Inhibitor (Non-covalent)
Human PBLs
> 100 µM
Safe in both quiescent and proliferating cells; zwitterionic at neutral pH[1].
Benzo[g]indole derivatives
Direct PPI Inhibitor (Non-covalent)
HepG2
> 50 µM
Low cytotoxicity; high metabolic stability in human microsome systems[6].
t-BHQ (Control)
Indirect Activator (Covalent/Electrophilic)
Human PBLs
~ 20-30 µM
Broad cysteine reactivity; moderate off-target toxicity and oxidative stress[1].
Bardoxolone methyl
Indirect Activator (Covalent/Electrophilic)
Various
< 5 µM (Highly toxic)
Withdrawn from Phase III clinical trials due to severe safety concerns[3].
Experimental Methodology: Self-Validating Screening System
To ensure that observed NRF2 activation is driven by specific PPI inhibition rather than off-target cellular stress (which artificially inflates apparent efficacy and masks toxicity), we employ a self-validating, tri-partite screening system[1][2].
Primary Biochemical Screen (Fluorescence Polarization): Measures the direct displacement of a FITC-labeled NRF2 peptide from recombinant KEAP1.
Causality: This cell-free assay confirms that the indole derivative physically disrupts the PPI on its own, eliminating false positives caused by upstream kinase activation or reactive oxygen species (ROS) generation.
Causality: Validates that the compound is cell-permeable and successfully triggers functional NRF2 nuclear translocation and ARE-promoter binding.
Orthogonal Cytotoxicity Screen (Quiescent vs. Proliferating PBLs): Tests viability in human peripheral blood lymphocytes (PBLs), both in a resting state and stimulated by Phytohemagglutinin (PHA).
Causality: Many compounds appear non-toxic in non-dividing cells but are highly toxic to proliferating cells (a common artifact in oncology screening). Testing both states differentiates between general basal toxicity and anti-mitotic toxicity[1].
Fig 2: Self-validating screening workflow for evaluating KEAP1-NRF2 PPI inhibitors.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay in PBLs)
This standardized protocol ensures reproducible quantification of the
GI50
for indole-based compounds[1].
Reagents & Materials:
Human Peripheral Blood Lymphocytes (PBLs)
RPMI 1640 Medium supplemented with 10% FBS
Phytohemagglutinin (PHA)
MTT Reagent (5 mg/mL in PBS)
DMSO (Cell culture grade)
Step-by-Step Procedure:
Cell Seeding: Seed human PBLs at a density of
1×105
cells/well in a 96-well microtiter plate using RPMI 1640 medium.
Proliferation Stimulation (Parallel Cohort): For the proliferating cohort, add 1% PHA to the wells and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere prior to compound treatment. Leave the quiescent cohort unstimulated.
Compound Treatment: Prepare serial dilutions of the 7-Chloro-2-methyl-4-nitro-1H-indole derivative (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat the cells for 72 hours.
MTT Incubation: Add 20 µL of the MTT solution (5 mg/mL) to each well. Incubate the plates in the dark for 4 hours at 37°C. Note: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization: Centrifuge the plates at 400 × g for 10 minutes. Carefully aspirate the supernatant without disturbing the cell pellet. Add 100 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the formazan crystals.
Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the
GI50
(concentration required for 50% growth inhibition) using non-linear regression analysis (e.g., GraphPad Prism).
References
Hu, L., & Abed, D. A. (2024). Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction. US Patent US12122742B2.
Bertrand, H. C., Schaap, M., Baird, L., et al. (2019). Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1152-1157.[Link]
Qin, S., et al. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2430.[Link]
Bollong, M. J., et al. (2023). S-lactoyl modification of KEAP1 by a reactive glycolytic metabolite activates NRF2 signaling. Proceedings of the National Academy of Sciences (PNAS), 120(20), e2217514120.[Link]
Comprehensive Safety and Operational Guide: Handling 7-Chloro-2-methyl-4-nitro-1H-indole
Executive Summary & Mechanistic Toxicology 7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 1000018-53-0) is a highly specialized, biologically active intermediate frequently utilized in advanced drug discovery, most notably in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Toxicology
7-Chloro-2-methyl-4-nitro-1H-indole (CAS: 1000018-53-0) is a highly specialized, biologically active intermediate frequently utilized in advanced drug discovery, most notably in the synthesis of direct inhibitors targeting the KEAP1-NRF2 protein-protein interaction [1]. While its structural properties make it an invaluable scaffold for modulating cellular antioxidant defense mechanisms [4], these same properties introduce significant occupational hazards that demand rigorous operational control.
The Causality of Hazard (Why PPE is Critical)
To handle this compound safely, researchers must understand the mechanistic basis of its toxicity. The hazard profile is driven by a synergistic combination of its functional groups:
The 7-Chloro Substitution (Lipophilicity): Halogenation significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly bypass the stratum corneum, making unprotected dermal exposure highly dangerous [2].
The 4-Nitro Group (Oxidative Stress): Once absorbed, nitroaromatic compounds are susceptible to enzymatic reduction by cellular nitroreductases. This bioreduction generates reactive oxygen species (ROS) and reactive nitrogen species (RONS), leading to localized oxidative stress, cytotoxicity, and severe skin/eye irritation [5].
Mechanistic pathway of dermal toxicity and oxidative stress induced by halogenated nitroindoles.
Personal Protective Equipment (PPE) Matrix
Based on the hazard classifications for structurally analogous halogenated nitroindoles (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [2][3], the following PPE matrix is mandatory. We prioritize materials that resist both the lipophilic nature of the compound and the organic solvents typically used to dissolve it.
PPE Category
Specification & Material
Justification & Breakthrough Data
Hand Protection
Primary: Nitrile (Min 0.11 mm thickness).Secondary (Solvents): Neoprene or Butyl Rubber.
Nitrile provides excellent protection against dry powder. If handling the compound in DMSO or DMF, Nitrile degrades rapidly (<10 min breakthrough); switch to Butyl Rubber.
Prevents accumulation of powder on personal clothing, mitigating delayed dermal absorption.
Self-Validating Operational Workflow
Do not treat protocol steps as mere suggestions; they are self-validating checkpoints designed to ensure a closed safety loop.
Phase 1: Pre-Operational Validation
Engineering Control Check: Verify the chemical fume hood is operational. Self-Validation: Check the digital monitor to ensure an inward face velocity of at least 100 feet per minute (fpm).
Static Mitigation: Halogenated powders are prone to static cling. Wipe down the balance and spatulas with an anti-static ionizer or a lightly damp lint-free wipe prior to introduction of the chemical.
Phase 2: PPE Donning & Integrity Testing
Glove Inflation Test: Before donning, trap air in the primary nitrile gloves and squeeze to test for microscopic pinholes.
Double Gloving: Don a tightly fitting inner glove, followed by a slightly looser outer glove. Causality: If the outer glove is contaminated, it can be safely doffed inside the hood without exposing bare skin.
Phase 3: Compound Manipulation
Vial Equilibration: Allow the sealed chemical vial to reach room temperature in a desiccator before opening to prevent condensation, which can accelerate compound degradation and increase adherence to gloves.
Transfer: Use a V-shaped anti-static spatula to transfer the powder. Avoid aggressive scraping, which generates hazardous aerosols.
Self-validating operational workflow for the safe handling and disposal of hazardous indoles.
Emergency Response & Decontamination
In the event of an operational failure, immediate, structured response prevents localized incidents from becoming systemic exposures.
Spill Management (Powder)
Do NOT dry sweep. Dry sweeping aerosolizes the nitroindole powder, creating an inhalation hazard.
Protocol: Cover the spill with absorbent paper towels. Gently apply a 70% Ethanol/30% Water solution over the towels to dampen the powder, dissolving it slightly and eliminating aerosolization. Carefully scoop the damp mass into a hazardous waste container.
Exposure Protocol
Dermal Contact: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (e.g., ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic chloroindole [2].
Ocular Contact: Remove contact lenses if present. Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation.
Waste Segregation & Disposal Plan
Improper disposal of halogenated nitroaromatics can lead to dangerous environmental toxicity and regulatory violations.
Categorization: 7-Chloro-2-methyl-4-nitro-1H-indole must be strictly categorized as Halogenated Organic Solid Waste .
Segregation: Never mix this compound with strong oxidizing agents or basic waste streams, as nitroaromatics can form explosive complexes under highly alkaline conditions.
Consumables: All contaminated consumables (weigh boats, outer gloves, Kimwipes) must be placed in a sealed, clearly labeled biohazard/chemical waste bag before being removed from the fume hood.
References
US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction
Google P
SAFETY DATA SHEET - 7-Chloroindole
Fisher Scientific
SAFETY D
The Molecular Mechanisms Regulating the KEAP1-NRF2 P
Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjug
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